Dichlorophosphite

Description

Contextual Significance within Organophosphorus Chemistry

The significance of dichlorophosphites in organophosphorus chemistry stems from their role as versatile building blocks. wikipedia.org Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus, which are crucial in various applications, from industrial chemicals to pharmaceuticals. wikipedia.orgnih.gov Within this domain, trivalent phosphorus compounds like dichlorophosphites are key reagents. mdpi.com

The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes dichlorophosphites susceptible to nucleophilic attack. vulcanchem.com This reactivity allows them to be pivotal in creating a wide range of other organophosphorus compounds, including phosphites, phosphonites, and phosphoramidites. mdpi.comvulcanchem.com For instance, their reaction with alcohols or amines serves as a fundamental step in the synthesis of more complex molecules. vulcanchem.com Dichlorophosphites are particularly crucial in the phosphite (B83602) triester method of oligonucleotide synthesis, where they are used to phosphorylate nucleosides, forming essential intermediates for the construction of DNA and RNA strands. vulcanchem.commdpi.com

Furthermore, dichlorophosphites serve as precursors for the synthesis of phosphorus-containing ligands used in homogeneous catalysis. researchgate.netresearchgate.net These ligands can be tailored by altering the organic substituent on the dichlorophosphite, which in turn influences the electronic and steric properties of the resulting metal complexes, affecting their catalytic activity and selectivity. researchgate.net

Historical Development of this compound Research and Applications

The study of organophosphorus compounds dates back to the 19th century. Early research, such as Tomasz Miłobędzki's 1897 investigation into the reactions of phosphorus trichloride (B1173362) with alcohols, laid the groundwork for the synthesis of compounds like dichlorophosphites. mdpi.com

A significant advancement in the application of dichlorophosphites came with the development of solid-phase DNA synthesis. In the mid-20th century, researchers sought more efficient methods for creating oligonucleotides. Robert Letsinger's laboratory demonstrated the use of dichlorophosphites to synthesize a pentanucleotide, with the key advantage of very short reaction times compared to previous methods. mdpi.com

In 1987, a study by Tashma and colleagues further optimized the synthesis of methyl this compound by reacting trimethyl phosphite with phosphorus trichloride. tandfonline.com This improved method provided a more efficient route to this key reagent, which is instrumental in the phosphite method of oligonucleotide synthesis. vulcanchem.comtandfonline.com More recent research has focused on expanding the utility of dichlorophosphites, such as in the synthesis of polyfluoroalkyl-containing ligands for catalysis and the development of new synthetic methodologies. researchgate.net

Data Tables

Table 1: Properties of Representative Dichlorophosphites

This interactive table provides key identifiers and physical properties for several common this compound compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl this compound | 3279-26-3 | CH₃Cl₂OP | 132.91 | 93-95 | 1.376 (at 20°C) |

| Ethyl this compound | 1498-42-6 | C₂H₅Cl₂OP | 146.94 | 117-118 | 1.282 (at 20°C) |

| Butyl this compound | 10496-13-6 | C₄H₉Cl₂OP | 174.99 | 162-164 | 1.18 (at 20°C) |

| Phenyl this compound | 644-23-5 | C₆H₅Cl₂OP | 194.98 | 207-209 | 1.319 (at 20°C) |

Data sourced from references vulcanchem.comcymitquimica.comcymitquimica.comsolubilityofthings.com.

Table 2: Timeline of Key Developments in this compound Research

This table highlights significant milestones in the history of this compound research and application.

| Year | Development | Significance | Reference(s) |

| 1897 | T. Miłobędzki investigates reactions of PCl₃ with alcohols. | Foundational work for the synthesis of alkyl dichlorophosphites. | mdpi.com |

| 1970s | R. Letsinger's lab uses dichlorophosphites for oligonucleotide synthesis. | Demonstrated rapid and efficient synthesis of DNA segments. | mdpi.com |

| 1987 | Tashma et al. publish an improved synthesis for methyl this compound. | Provided a highly efficient method for producing a key reagent for DNA synthesis. | tandfonline.com |

| 2016-Present | Research into polyfluoroalkyl dichlorophosphites for ligand synthesis. | Development of new, electron-poor ligands for advanced catalysis. | researchgate.netresearchgate.net |

Compound Index

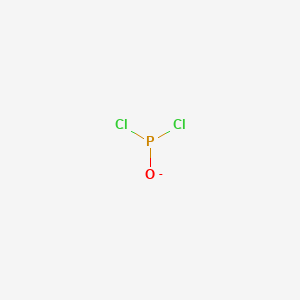

Structure

3D Structure

Properties

CAS No. |

43627-46-9 |

|---|---|

Molecular Formula |

Cl2OP- |

Molecular Weight |

117.88 g/mol |

IUPAC Name |

dichlorophosphinite |

InChI |

InChI=1S/Cl2OP/c1-4(2)3/q-1 |

InChI Key |

NPXUKNQBFIIIDW-UHFFFAOYSA-N |

Canonical SMILES |

[O-]P(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorophosphites

Alkyl and Aryl Dichlorophosphite Synthesis

The preparation of simple alkyl and aryl dichlorophosphites is commonly accomplished through direct reaction with phosphorus trichloride (B1173362) or via exchange reactions.

The reaction of alcohols or phenols with phosphorus trichloride (PCl₃) is a fundamental method for synthesizing dichlorophosphites. This process involves the substitution of one chlorine atom on the PCl₃ molecule with an alkoxy or aryloxy group. The industrial synthesis of related compounds like dialkyl H-phosphonates often begins with the reaction of PCl₃ and alcohols, highlighting the scalability of this approach. mdpi.com

The reaction can be generalized as: ROH + PCl₃ → ROPCl₂ + HCl

This reaction is often the first step in more complex syntheses. For instance, a scalable, one-pot procedure for phosphoamino acids involves the initial treatment of PCl₃ with benzyl (B1604629) alcohol in THF at -15 °C to produce a benzyl this compound intermediate. lookchem.com Similarly, multicomponent reactions for synthesizing phosphonodepsipeptides can utilize dichlorophosphites prepared in situ from the corresponding alcohol and PCl₃. beilstein-journals.org

A rapid and mild alcoholysis of phosphorus trichloride can be achieved in a microflow reactor, allowing for the sequential substitution of chlorine atoms with alkoxy or aryloxy groups in under 15 seconds at 20°C. organic-chemistry.org This method avoids the need for excess reagents and intermediate purification steps. organic-chemistry.org However, traditional methods for preparing materials like alkyl chlorides from alcohols and PCl₃ may require a two-stage process to achieve high purity and quantitative yields. google.com

The synthesis of aryl dichlorophosphites follows a similar pathway. The reaction of 2-alkenylphenols with PCl₃ can lead to various cyclic phosphorus compounds, demonstrating the reactivity of phenols with phosphorus trichloride. researchgate.net

Table 1: Examples of this compound Synthesis via Alcoholysis/Phenolysis of PCl₃

| Reactant | Product | Conditions | Scale/Context | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Benzyl this compound | THF, -15 °C | Intermediate in a scalable one-pot synthesis | lookchem.com |

| Generic Alcohols/Phenols | Alkyl/Aryl Dichlorophosphites | Microflow reactor, 20 °C, <15s | Rapid, mild, and efficient synthesis | organic-chemistry.org |

| Ethyl 2-hydroxyalkanoates | 1-Ethoxycarbonylalkyl Phosphorodichloridites | - | Intermediate for phosphonodepsipeptide synthesis | beilstein-journals.org |

| 2-Chloroethanol | 2-Chloroethyl this compound | Reaction with ethylene (B1197577) oxide and PCl₃ | Standard laboratory preparation | umich.edu |

An alternative route to dichlorophosphites involves an exchange reaction between a tri-substituted phosphite (B83602) and phosphorus trichloride. This method can offer good yields, although it may require extended reaction times for the system to reach equilibrium. google.com The general reaction is an equilibration:

2 PCl₃ + P(OR)₃ ⇌ 3 Cl₂P(OR)

This reaction has been studied to develop simple and efficient procedures for key reagents in oligonucleotide synthesis. tandfonline.com For the preparation of methyl this compound, the reaction between PCl₃ and trimethyl phosphite was examined by ³¹P NMR, and the optimal yield on a preparative scale was achieved with a 1:1 molar ratio of reactants. tandfonline.com

This exchange reaction is versatile and can be applied to various phosphites. Examples include the reaction of PCl₃ with trimethyl phosphite, triethyl phosphite, and triphenyl phosphite to yield the corresponding dichlorophosphites. google.com

Table 2: Synthesis of Dichlorophosphites via Exchange Reactions

| Tri-substituted Phosphite | This compound Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Trimethyl Phosphite | Dimethyl Chlorophosphite | 0 to 5 °C, then 20 °C for 2h | 74.5% | google.com |

| Triethyl Phosphite | Diethyl Chlorophosphite | 25-30 °C, with phosphoric acid tripyrrolidide catalyst | 89% (crude) | google.com |

| Triphenyl Phosphite | Diphenyl Chlorophosphite* | 0 to 5 °C, then room temp for 4h | 61.1% | google.com |

| Trimethyl Phosphite | Methyl this compound | 1:1 molar ratio | Optimal for preparative scale | tandfonline.com |

Note: The references cited use the term "chlorophosphite" for both mono- and di-chloro species. The products listed are as named in the source, which may refer to monochloro or dichloro derivatives depending on the specific reaction stoichiometry described.

Synthesis of Substituted Dichlorophosphites

The introduction of specific functional groups, such as polyfluoroalkyl or silyl (B83357) moieties, onto the this compound structure is achieved by reacting PCl₃ with appropriately substituted alcohols.

Polyfluoroalkyl dichlorophosphites are synthesized by the reaction of polyfluoroalkanols with phosphorus trichloride. researchgate.net These transformations are characterized as having a stepwise and equilibrium character. researchgate.net The resulting polyfluoroalkyl dichlorophosphites are reactive intermediates used in the synthesis of more complex fluorinated organophosphorus compounds. researchgate.netresearchgate.net For example, they readily react with propargyl alcohol to form di(2-propynyl) polyfluoroalkyl phosphites. researchgate.net The unique electronic properties of the highly fluorinated alkoxide groups make these compounds valuable as ligands in coordination chemistry and catalysis. researchgate.net

Silylated dichlorophosphites are prepared by reacting a silylated alcohol with phosphorus trichloride. A known procedure for synthesizing 2-trimethylsilyl this compound involves dissolving PCl₃ in dry diethyl ether, cooling the mixture to -40°C, and adding 2-trimethylsilylethanol. escholarship.org The use of silyl groups as protecting groups is common in organic synthesis, particularly for alcohols. wikipedia.org In the context of polymer chemistry, the reaction of dichlorosilanes with diols is a common method for forming poly(silyl ether)s, although this involves Si-O-C bond formation rather than P-O-C. mdpi.comdntb.gov.ua The synthesis of high-performance polymers like poly(urethane-urea)s can also utilize an in situ silylation protocol to activate diamines, demonstrating the utility of silyl chemistry in preparing reactants for polycondensation. csic.es

Scalable Synthesis and Purification Techniques in Laboratory and Industrial Contexts

The transition from laboratory-scale synthesis to industrial production of dichlorophosphites and their derivatives requires robust, efficient, and scalable methods. The reaction of phosphorus trichloride with alcohols is considered a convenient and efficient method that can be scaled up for industrial production of related phosphorus compounds. mdpi.com

A scalable one-pot synthesis of Fmoc-O-benzylphospho-L-serine demonstrates key principles applicable to this compound production. lookchem.com The process begins with the in situ generation of benzyl this compound from PCl₃ and benzyl alcohol. lookchem.com For purification and isolation on a larger scale, techniques such as vacuum distillation to switch solvents (e.g., from a THF mixture to 2-MeTHF) are employed to facilitate product precipitation and isolation with high purity. lookchem.com

However, scaling up can present challenges. For example, the purification and storage of certain intermediates like pentaerythritol (B129877) this compound, synthesized from pentaerythritol and PCl₃, can be very inconvenient, which is a significant drawback for industrial applications. google.com Purification of this compound products often relies on distillation to separate them from impurities such as dialkyl halophosphites, trialkyl phosphites, and unreacted PCl₃. google.com For non-volatile compounds, recrystallization is a viable alternative. chemistryviews.org In some processes, crude this compound is purified by rapid vacuum de-distillation to separate it from catalysts before further use. google.com Another purification strategy involves extraction; for related compounds like phosphorodiamidites, a scalable process involves dissolving the crude material in a non-polar organic solvent and washing it with a polar phase to remove impurities. google.com

Reactivity and Mechanistic Investigations of Dichlorophosphites

Nucleophilic Substitution Reactions at the Phosphorus Center

The core reactivity of dichlorophosphites is dominated by the sequential substitution of their two chlorine atoms by a wide range of nucleophiles. The phosphorus atom in dichlorophosphites is electrophilic, readily undergoing attack by nucleophilic agents. This process is fundamental to the synthesis of a diverse array of more complex organophosphorus compounds. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2-type) at the phosphorus center. vulcanchem.compdx.eduscience-revision.co.uk

Formation of Phosphite (B83602) Esters via Reaction with Alcohols and Phenols

The reaction of dichlorophosphites with alcohols or phenols is a primary method for the synthesis of phosphite esters. This alcoholysis process involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic phosphorus atom of the dichlorophosphite. wikipedia.org This reaction can be stepwise, allowing for the controlled synthesis of different types of phosphite esters.

The initial reaction of an aryl or alkyl this compound with one equivalent of an alcohol (R'-OH) in the presence of a base (to neutralize the liberated HCl) yields a mixed phosphite ester containing one remaining P-Cl bond. This intermediate can then react with a second alcohol. If the second alcohol is the same as the first, a symmetrical phosphite triester is formed. If a different alcohol is used, an unsymmetrical phosphite triester can be synthesized.

However, controlling the reaction to obtain specific mono- or di-substituted products can be challenging, as mixtures of products, including trisubstituted phosphites and unreacted starting materials, can be formed. google.comresearchgate.net The use of a base, such as a tertiary amine, is common to drive the reaction to completion by scavenging the hydrogen chloride byproduct. wikipedia.org For phenols, a base is not strictly required but is often included to catalyze the esterification. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Reference(s) |

| Phenyl this compound | Ethanol (1 eq.) | Pyridine | Phenyl ethyl chlorophosphite | wikipedia.orgresearchgate.net |

| Phenyl this compound | Ethanol (2 eq.) | Pyridine | Phenyl diethyl phosphite | wikipedia.orgresearchgate.net |

| Methyl this compound | 2-(2-iodophenyl)ethanol | Base | Methyl 2-(2-iodophenyl)ethyl phosphite | sigmaaldrich.comthieme-connect.de |

| Phosphorus trichloride (B1173362) | Phenol | None/MgCl₂ | Phenyl this compound | researchgate.net |

| Phosphorus trichloride | Ethanol (3 eq.) | Trialkylamine | Triethyl phosphite | wikipedia.org |

Synthesis of Amidophosphites and Phosphoramidites via Aminolysis

Aminolysis, the reaction of dichlorophosphites with primary or secondary amines, is a key method for synthesizing phosphorus-nitrogen bonds, leading to the formation of phosphoramidites and amidophosphites. Similar to the reaction with alcohols, the nucleophilic nitrogen of the amine attacks the electrophilic phosphorus center, displacing a chloride ion. vulcanchem.com

The reaction can be controlled by stoichiometry to replace one or both chlorine atoms. The reaction with one equivalent of an amine (R₂NH) produces a phosphoramidochloridite. A subsequent reaction with a second amine or an alcohol yields a phosphoramidite (B1245037) or a mixed phosphoramidite ester, respectively. These compounds are crucial building blocks in various synthetic applications, most notably in the synthesis of oligonucleotides. wikipedia.orglibpubmedia.co.uk The diisopropylamino group is commonly used in these reagents due to its steric bulk, which confers a good balance of stability and reactivity during activation. wikipedia.orgnih.gov

Reactions with Diols and Polyols for Cyclic Ligand Precursors

Dichlorophosphites react with diols and polyols to form cyclic phosphites and related derivatives. These reactions are important for the synthesis of precursors to bidentate and polydentate phosphorus ligands, which are widely used in homogeneous catalysis. The reaction of a this compound with a 1,2- or 1,3-diol results in the formation of a five- or six-membered cyclic phosphite ring, respectively, through the displacement of both chlorine atoms.

These cyclic structures can serve as key intermediates in the synthesis of more complex ligand architectures. The choice of diol or polyol allows for fine-tuning of the steric and electronic properties of the final ligand, which in turn influences the activity and selectivity of the metal catalyst it coordinates to. For example, chiral diols can be used to generate chiral phosphite ligands for asymmetric catalysis. mdpi.comgoogleapis.com

Role in Oligonucleotide Synthesis via the Phosphite Method

Dichlorophosphites are foundational to the phosphite triester method of oligonucleotide synthesis, a cornerstone of modern molecular biology and biotechnology. nottingham.ac.ukatdbio.com In this automated, solid-phase synthesis, dichlorophosphites are used to prepare the key building blocks known as nucleoside phosphoramidites. vulcanchem.comtwistbioscience.com

The synthesis cycle involves the following key steps where this compound derivatives are central:

Phosphitylation: A protected nucleoside is reacted with a phosphitylating agent, which is often derived from a this compound, to create a nucleoside phosphoramidite. For example, reacting phosphorus trichloride with 2-cyanoethanol and N,N-diisopropylamine generates the phosphitylating reagent used to convert nucleosides into the desired phosphoramidite monomers. wikipedia.orgatdbio.com

Coupling: The synthesized nucleoside phosphoramidite is activated (e.g., by tetrazole) and reacts with the free 5'-hydroxyl group of a nucleoside bound to a solid support. nih.govbiotage.co.jp This forms a phosphite triester linkage.

Oxidation: The unstable P(III) phosphite triester linkage is oxidized to a stable P(V) phosphate (B84403) triester using an oxidizing agent like aqueous iodine. atdbio.combiotage.co.jp

This cycle is repeated to build the oligonucleotide chain one base at a time with high coupling efficiency. nih.gov The development of β-cyanoethyl phosphoramidites, derived from this compound chemistry, was a significant advance, replacing the earlier use of methyl groups and avoiding the need for the toxic reagent thiophenol for deprotection. atdbio.com

Dichlorophosphites as Activating Agents in Organic Transformations

Beyond their role as precursors to phosphorus compounds, dichlorophosphites can also act as activating agents, facilitating various organic transformations. In this capacity, the this compound reacts with a functional group in the substrate, converting it into a more reactive intermediate that can then undergo a desired subsequent reaction.

Deoxygenation Reactions

Dichlorophosphites are effective reagents for the deoxygenation of alcohols, a reaction that involves the replacement of a hydroxyl group with a hydrogen atom. thieme-connect.de This transformation typically proceeds through a two-step sequence:

Activation: The alcohol is first reacted with a this compound, such as methyl this compound, to form a phosphite ester intermediate. sigmaaldrich.comnih.gov This converts the poor leaving group (hydroxyl) into a good radicophilic group.

Reduction: The resulting phosphite derivative then undergoes a radical-mediated reduction. Treatment with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride) leads to the cleavage of the carbon-oxygen bond and its replacement with a carbon-hydrogen bond, yielding the deoxygenated product. thieme-connect.de

A notable strategy involves the use of methyl this compound in conjunction with 2-(2-iodophenyl)ethanol to create a specific phosphite ester. sigmaaldrich.comthieme-connect.de This intermediate is designed to facilitate an intramolecular radical cyclization/reduction cascade, providing an efficient route for deoxygenation. While highly effective, the high reactivity of chlorophosphites makes this approach less adaptable to catalytic processes. nih.gov

Applications in Peptide Labeling

Dichlorophosphites serve as versatile reagents in the synthesis of modified amino acids and for the labeling of peptides, enabling the introduction of specific probes for structural and functional studies. Their reactivity allows for the creation of phosphorus-containing amino acid derivatives that can be incorporated into peptide chains.

One notable application involves the synthesis of fluorescent phospholyl amino acids. For instance, fluorescent P-hydroxybinaphthylphosphole-oxide and -sulfide have been synthesized by reacting a binaphthyl dianion with methyl this compound. researchgate.net These P-hydroxyphospholes can then be coupled to peptides, either in solution or on a solid support, using standard peptide coupling agents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). researchgate.net This methodology provides a route to label peptides and study biomolecular interactions, such as characterizing receptor ligands through Fluorescence Resonance Energy Transfer (FRET) assays. researchgate.net The resulting phospholyl amino acid and peptide derivatives exhibit useful fluorescent properties, including large Stokes shifts. researchgate.net

Ethyl this compound is also documented for its use in creating peptide derivatives, highlighting the role of dichlorophosphites as a class in this field. thermofisher.kr The general strategy involves the site-specific introduction of a spin label or fluorescent probe. This is often achieved by first synthesizing a noncanonical amino acid containing a reactive group, which is then used in peptide synthesis. The this compound can be a key building block in creating the phosphorus-containing moiety of these custom amino acids.

The table below summarizes an example of a this compound used in peptide labeling applications.

Table 1: this compound in the Synthesis of Labeling Agents| This compound Compound | Application | Resulting Product Type | Ref |

| Methyl this compound | Synthesis of fluorescent probes | P-hydroxybinaphthylphosphole derivatives | researchgate.net |

| Ethyl this compound | Synthesis of peptide derivatives | General peptide derivatives | thermofisher.kr |

Intramolecular Rearrangements and Isomerization Pathways

Dichlorophosphites and their derivatives are known to undergo various intramolecular rearrangements and isomerizations, often leading to more stable phosphorus(V) compounds or cyclic structures. These reactions are influenced by factors such as temperature, solvent, and the nature of the substituents on the phosphorus atom.

A classic example is the acetylene-allene rearrangement observed in the reaction products of trivalent phosphorus chlorides, including dichlorophosphites, with α-acetylenic alcohols. acs.org The initial phosphite product can isomerize, converting the propargyl moiety into an allenic phosphonate (B1237965). For instance, polyfluoroalkyl dichlorophosphites react with propargyl alcohol to yield di(2-propynyl) polyfluoroalkyl phosphites, which are capable of undergoing thermal isomerization. researchgate.net

Another significant pathway is the Arbuzov reaction, which, in its intramolecular variant, can be seen as a rearrangement. While the classic Arbuzov reaction is intermolecular, related thermal rearrangements of phosphites containing a suitable alkyl halide moiety can occur, leading to the formation of a P=O bond and a new C-X bond in a process that isomerizes the initial phosphite structure to a phosphonate.

In the context of phosphonates derived from reactions involving dichlorophosphites, intramolecular cyclization is a prominent rearrangement pathway. For example, the degradation of certain aminoalkylphosphonates can proceed through an intermolecular rearrangement to yield cyclic structures like 4-methylpyrrolidinephosphonic acid and 2-pyrrolidinephosphonic acid. arkat-usa.org Similarly, reactions involving methyl this compound can produce intermediary radical species that undergo rapid cyclization to form cyclic phosphonate products. researchgate.net In polymeric systems, intramolecular transesterification, often termed "backbiting," can occur, where a terminal hydroxyl group attacks the phosphonate backbone, leading to chain rearrangement or degradation. mpg.de

Radical Reactions Involving this compound Species

Dichlorophosphites are precursors to trivalent phosphite intermediates that play a significant role in radical chemistry. These phosphites can react with radicals to form phosphoranyl radical intermediates, which then undergo fragmentation through various pathways to generate new radical species. acs.org

A common strategy involves the reaction of an alcohol with a this compound to form a dialkoxy chlorophosphite or a trialkyl phosphite intermediate in situ. This intermediate can then participate in radical chain reactions. For example, a phosphite intermediate formed from methyl this compound and 2-(2-iodophenyl)ethanol can be treated with radical initiators like AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride (Bu3SnH) to cleanly produce the deoxygenation product of the alcohol. acs.orgcolab.ws

The key step in these processes is the addition of a radical to the trivalent phosphorus atom to form a phosphoranyl radical (R'• + P(OR)₃ → R'P•(OR)₃). This intermediate is generally unstable and undergoes rapid scission. The fragmentation can occur via α-scission or β-scission pathways. acs.org

α-Scission: Leads to the formation of a new trivalent phosphorus species and a radical derived from the original phosphorus compound. acs.org

β-Scission: Results in the formation of a stable pentavalent phosphorus species (e.g., a phosphine (B1218219) oxide or phosphate) and a new radical derived from the initially attacking radical or from one of the alkoxy groups. This is the more common pathway and forms the basis of many synthetic applications. acs.org

Photoredox catalysis has enabled the generation of phosphoranyl radicals under mild conditions. acs.org For instance, acyl radicals can be generated from carboxylic acids via the formation of a phosphoranyl radical intermediate, which then fragments. These acyl radicals can then participate in further reactions, such as intramolecular cyclizations to form various ring systems. acs.org Similarly, reactions involving methyl this compound have been shown to generate intermediary radical species that undergo rapid cyclization, leading to cyclic phosphonate products. researchgate.net

The table below outlines the key types of fragmentation pathways for phosphoranyl radicals derived from this compound precursors.

Table 2: Fragmentation Pathways of Phosphoranyl Radicals| Fragmentation Pathway | Description | Products | Ref |

| α-Scission | A resident group on the phosphorus atom is cleaved, retaining the trivalent state of phosphorus. | New trivalent phosphorus species + new radical | acs.org |

| β-Scission | A bond beta to the phosphorus atom is cleaved, leading to a stable P(V) species. | Phosphine oxide/phosphate + new radical | acs.org |

Advanced Mechanistic Studies using Spectroscopic and Computational Approaches

The complex reactivity of dichlorophosphites and their derivatives necessitates the use of advanced analytical techniques to elucidate reaction mechanisms, identify transient intermediates, and understand kinetic and thermodynamic profiles. A combination of spectroscopic and computational methods provides deep insights into these processes. vulcanchem.com

Spectroscopic Methods: In-situ spectroscopic techniques are invaluable for monitoring reactions in real-time. ethz.chnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ³¹P NMR, is fundamental for tracking the conversion of dichlorophosphites to intermediates and final products. Advanced NMR techniques, such as Chemical Exchange Saturation Transfer (CEST), can detect and characterize transient intermediates that exist in low concentrations. uni-regensburg.de Furthermore, LED-illuminated NMR spectroscopy has emerged as a powerful tool for studying photochemical reactions involving phosphorus compounds, allowing for the direct observation of light-induced processes and the identification of short-lived excited states and radical intermediates. uni-regensburg.de

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is used to monitor changes in functional groups, such as the appearance of the P=O stretch, which signals the formation of a phosphonate from a phosphite intermediate. ethz.ch

Mass Spectrometry: Techniques like photoionization mass spectrometry, especially when coupled with tunable vacuum ultraviolet (VUV) synchrotron radiation, are highly sensitive for detecting and isomer-selectively identifying gas-phase reactive intermediates, including radicals, which are common in this compound chemistry. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural characterization of stable precursors, intermediates, and products, offering precise information on bond lengths and angles that can inform mechanistic proposals. researchgate.net

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the mechanisms of reactions involving dichlorophosphites. vulcanchem.comethz.ch

Mechanism Elucidation: DFT calculations can map out entire reaction pathways, determining the structures and energies of reactants, transition states, and intermediates. researchgate.net This allows for the differentiation between competing mechanisms, such as ionic versus radical pathways, or concerted versus stepwise processes.

Thermochemical and Kinetic Data: Computational models can predict reaction enthalpies, activation barriers, and reaction rates, which can be compared with experimental kinetic data to validate proposed mechanisms.

Spectroscopic Prediction: Calculations can predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for proposed intermediates, aiding in their identification in experimental spectra. researchgate.net For instance, electronic structure theory computations have been used to understand the nature of the HOMO and LUMO in metal complexes derived from dichlorophosphites, providing insight into their reactivity. researchgate.net

These advanced methods, when used in concert, provide a comprehensive picture of the intricate reaction dynamics of dichlorophosphites, from initial nucleophilic substitution to subsequent rearrangements and radical processes.

Coordination Chemistry of Dichlorophosphites and Derived Ligands

Dichlorophosphites as Precursors for Phosphorus Ligands

Dichlorophosphites are key starting materials for the synthesis of various classes of phosphorus ligands, including chiral phosphites and diamidophosphites. The P-Cl bonds are reactive towards nucleophiles like alcohols and amines, allowing for the introduction of diverse organic moieties.

Synthesis of Chiral Phosphite (B83602) Ligands

The synthesis of chiral phosphite ligands often involves the reaction of a dichlorophosphite with a chiral diol. researchgate.netrsc.org This modular approach allows for the creation of a library of ligands with varying steric and electronic properties by changing the chiral diol. researchgate.net For instance, TADDOL and BINOL derivatives are commonly used chiral backbones. researchgate.netthieme-connect.com The general synthetic strategy involves the in situ formation of the this compound, which is then reacted with the chiral diol. researchgate.net

A common method involves the reaction of a substituted phenol (B47542) with phosphorus trichloride (B1173362) in the presence of a base, followed by the addition of a chiral diol like TADDOL or BINOL to yield the desired chiral phosphine-phosphite ligand. researchgate.net This approach is versatile and can accommodate bulky substituents. researchgate.net Similarly, phosphite ligands can be prepared through the reaction of a chiral auxiliary like (S)-BIPHEN with a phosphorus halide, followed by reaction with a diol. chemolink.com

Synthesis of Diamidophosphite Ligands

Diamidophosphite ligands are synthesized by reacting dichlorophosphites with diamines. rug.nl This reaction provides a straightforward route to ligands containing two P-N bonds and one P-O bond. ub.edu The synthesis can be a two-step process where a diamine is first condensed with phosphorus trichloride to form a chlorodiazaphosphepine intermediate. This intermediate is then reacted with an alcohol to yield the final diamidophosphite ligand. ub.edu

The modularity of this synthesis allows for the incorporation of various diamines and alcohols, leading to a diverse range of ligands. rug.nlcolab.ws For example, diamines derived from readily available chiral sources can be used to introduce chirality into the ligand framework. rug.nl

This compound-Derived Ligands in Transition Metal Complexation

Ligands derived from dichlorophosphites, such as phosphites and diamidophosphites, readily coordinate to transition metals, forming complexes that are active in various catalytic transformations. ub.educolab.ws The phosphorus atom acts as a two-electron donor ligand. libretexts.org

Palladium complexes of diamidophosphite ligands have been synthesized and characterized. ub.educolab.ws These complexes can feature the diamidophosphite ligand coordinating in a P-monodentate or a P,S-bidentate fashion, depending on the ligand structure. colab.wsresearchgate.net For instance, diamidophosphite-sulfide ligands can form both P,S-chelates and complexes where two ligands are bound to the metal in a P-monodentate fashion. colab.ws Rhodium(I) complexes of chiral phosphine-phosphite ligands have also been extensively studied, particularly in the context of asymmetric hydroformylation. acs.org

The coordination of these ligands to a metal center can be studied using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. ub.educdnsciencepub.com

Electronic and Steric Tuning of this compound Ligand Properties

A key advantage of using dichlorophosphites as precursors is the ability to tune the electronic and steric properties of the resulting ligands. libretexts.orgresearchgate.net This tuning is achieved by systematically varying the substituents on the phosphorus atom. researchgate.netrsc.org

Electronic Tuning: The electronic properties of phosphite ligands can be modulated by changing the substituents on the oxygen atoms. researchgate.netrsc.org Electron-withdrawing groups decrease the electron density on the phosphorus atom, making the ligand a better π-acceptor. libretexts.orgresearchgate.net Conversely, electron-donating groups increase the electron-donating ability of the ligand. libretexts.org The electronic effects of phosphite ligands can be quantified using parameters like the Tolman electronic parameter (χ), which is determined from the CO stretching frequencies in nickel-carbonyl complexes, or through other spectroscopic and electrochemical methods. libretexts.orgresearchgate.netrsc.org A study established a quantitative analysis of ligand effects (QALE) model for phosphites, which uses three electronic parameters (χd, Ear, and πp) to describe their stereoelectronic properties. researchgate.netrsc.org

Steric Tuning: The steric bulk of phosphite ligands is a critical factor in determining the coordination environment around the metal center and influencing the selectivity of catalytic reactions. libretexts.orgcdnsciencepub.com The Tolman cone angle (θ) is a widely used parameter to quantify the steric bulk of phosphorus ligands. libretexts.orgnsf.govub.edu By introducing bulky substituents on the ligand backbone, the steric hindrance can be systematically increased. researchgate.netcdnsciencepub.com For example, Taddol-based ligands with bulky ortho-substituents have shown a significant impact on enantioselectivity in asymmetric hydroformylation. acs.org The steric properties of phosphite ligands can be estimated from crystallographic data or computational modeling. ub.eduresearchgate.net

Interactive Table: Comparison of Electronic and Steric Parameters for Selected Phosphite Ligands.

| Ligand | Tolman Cone Angle (θ) [°] | Electronic Parameter (ν(CO) in cm⁻¹) |

| P(OMe)₃ | 107 | 2079 |

| P(OEt)₃ | 109 | 2076 |

| P(OPh)₃ | 128 | 2085 |

| P(O-o-tolyl)₃ | 141 | 2083 |

Note: Data is compiled from various sources for illustrative purposes. Actual values may vary depending on the measurement method.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes bearing ligands derived from dichlorophosphites are highly effective catalysts in a range of asymmetric reactions, including hydroformylation and allylic alkylation. chemolink.comacs.orgthieme-connect.com The modular nature of these ligands allows for the rapid screening of a library of catalysts to find the optimal system for a specific transformation. researchgate.netchemolink.com

Asymmetric Catalysis (e.g., Hydroformylation, Allylic Alkylation)

Asymmetric Hydroformylation: Rhodium complexes of chiral phosphite and phosphine-phosphite ligands have been successfully employed in the asymmetric hydroformylation of olefins. chemolink.comacs.orgacs.org These catalytic systems can achieve high regioselectivity and enantioselectivity. chemolink.comacs.org For instance, Taddol-based phosphine-phosphite ligands have yielded high regioselectivities (>98%) and good enantioselectivities (up to 85% ee) in the hydroformylation of styrene. acs.org Similarly, a bisphosphite ligand with a 2,2′-biphenol bridge was found to be highly effective for the asymmetric hydroformylation of allyl cyanide, achieving up to 80% ee and high regioselectivity. chemolink.com

Asymmetric Allylic Alkylation: Palladium complexes of chiral phosphite and diamidophosphite ligands are efficient catalysts for asymmetric allylic substitution reactions. ub.eduthieme-connect.comisuct.rumdpi.com These reactions allow for the enantioselective formation of C-C, C-N, and C-O bonds. thieme-connect.com Diamidophosphite ligands have been used in the Pd-catalyzed asymmetric alkylation of (E)-1,3-diphenylallyl acetate, achieving high enantiomeric excesses. isuct.ru Thioether-phosphite ligands derived from D-(+)-xylose have also shown high yields and enantioselectivities in the palladium-catalyzed asymmetric allylic substitution of various substrates. thieme-connect.com

Interactive Table: Performance of this compound-Derived Ligands in Asymmetric Catalysis.

| Reaction | Catalyst/Ligand | Substrate | Product ee (%) | Reference |

| Asymmetric Hydroformylation | Rh/Taddol-phosphine-phosphite | Styrene | up to 85 | acs.org |

| Asymmetric Hydroformylation | Rh/Bisphosphite | Allyl Cyanide | up to 80 | chemolink.com |

| Asymmetric Allylic Alkylation | Pd/Diamidophosphite | (E)-1,3-diphenylallyl acetate | up to 92 | isuct.ru |

| Asymmetric Allylic Alkylation | Pd/Thioether-phosphite | (E)-1,3-diphenylallyl acetate | up to 92 | thieme-connect.com |

Spectroscopic and Structural Characterization of Dichlorophosphites

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dichlorophosphites, offering detailed information about the phosphorus center and the attached organic moiety.

Phosphorus-31 NMR spectroscopy is arguably the most direct method for probing the environment of the phosphorus atom in dichlorophosphites. The ³¹P nucleus is 100% naturally abundant and has a spin of ½, making it an excellent NMR probe. ucsb.edu The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the electronic environment, including the nature of the substituents on the phosphorus atom.

For trivalent phosphorus compounds like dichlorophosphites (ROPCl₂), the ³¹P NMR chemical shifts typically appear in a distinct downfield region. This is largely influenced by the electronegativity of the substituents and the bond angles at the phosphorus center. The presence of two electronegative chlorine atoms and an oxygen atom results in a significant deshielding of the phosphorus nucleus.

The chemical shifts for P(III) halides and related compounds generally fall within a broad range. For instance, PCl₃ resonates at approximately +219 ppm, while trialkyl phosphites, P(OR)₃, appear in the range of +125 to +145 ppm. science-and-fun.descience-and-fun.de Dichlorophosphites, having the general formula P(OR)Cl₂, exhibit chemical shifts that are intermediate between these values, typically in the range of +140 to +190 ppm. science-and-fun.descience-and-fun.de For example, methyldichlorophosphite (CH₃OPCl₂) shows a ³¹P chemical shift of +191.0 ppm, which is very close to that of methylphosphonoyl dichloride (MePCl₂) at +192 ppm. ucsb.edusjtu.edu.cn

Table 1: Representative ³¹P NMR Chemical Shifts for Dichlorophosphites and Related Compounds

| Compound | Formula | Chemical Shift (δ, ppm) |

| Phosphorus trichloride (B1173362) | PCl₃ | +219 |

| Methyl this compound | CH₃OPCl₂ | +191 |

| Phenyl this compound | C₆H₅OPCl₂ | +162 |

| Diethyl phosphite (B83602) | (C₂H₅O)₂P(O)H | +8 |

| Triethyl phosphite | (C₂H₅O)₃P | +139 |

Data compiled from various sources. ucsb.edusjtu.edu.cn

The precise chemical shift provides a fingerprint for a specific this compound and can be used to monitor reactions, such as the substitution of the chlorine atoms.

While ³¹P NMR focuses on the phosphorus atom, ¹H and ¹³C NMR spectroscopy provide crucial information about the structure and connectivity of the organic substituent (R) attached to the oxygen atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the types of protons present in the organic group and their proximity to the phosphorus atom. The chemical shifts of protons on the carbon atom adjacent to the oxygen (α-protons) are influenced by the electronegativity of the this compound group. Furthermore, coupling between the phosphorus nucleus and nearby protons (³JP-H) can often be observed, providing valuable information about the connectivity. For example, in the ¹H NMR spectrum of diethyl chlorophosphate, a related compound, the methylene protons show a distinct splitting pattern due to coupling with both the adjacent methyl protons and the phosphorus nucleus. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the organic substituent. The chemical shift of the carbon atom bonded to the oxygen (α-carbon) is particularly diagnostic and is shifted downfield due to the electron-withdrawing nature of the O-PCl₂ group. Coupling between the phosphorus and carbon nuclei (²JP-C and ³JP-C) is also commonly observed and is invaluable for confirming the assignment of carbon signals and establishing the connectivity within the molecule.

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Organic Moieties in Organophosphorus Compounds

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | H-C-O-P | 3.5 - 4.5 |

| ¹³C | C-O-P | 60 - 80 |

| ¹³C | Aromatic C-O-P | 145 - 160 |

These are general ranges and can vary depending on the specific structure. scielo.brresearchgate.netwisc.eduresearchgate.net

For instance, in a phenyl this compound, the carbon atom of the aromatic ring directly bonded to the oxygen would be expected to resonate at a significantly downfield chemical shift in the ¹³C NMR spectrum compared to the other aromatic carbons. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the context of dichlorophosphites, electron ionization (EI) is a common technique.

The mass spectrum of a this compound will typically show a molecular ion peak (M⁺), which corresponds to the molar mass of the compound. A key feature of dichlorophosphites in mass spectrometry is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion will appear as a cluster of peaks. For a molecule containing two chlorine atoms, the expected intensity ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1. This isotopic signature is a strong indicator of the presence of two chlorine atoms in the molecule. koreascience.kr

The fragmentation of dichlorophosphites under EI conditions often involves the cleavage of the P-Cl and P-O bonds. Common fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺) and the loss of the alkoxy group ([M-OR]⁺). The fragmentation patterns can be complex but provide a fingerprint that can be used to identify the compound and deduce its structure. libretexts.orguni-saarland.dekoreascience.kr

For example, the fragmentation of dichlorvos, a related organophosphate containing two chlorine atoms, shows a weak molecular ion but characteristic fragments corresponding to the loss of a chlorine radical and the formation of the dimethyl phosphate (B84403) cation. koreascience.kr

Table 3: Predicted Fragmentation Ions for a Generic Alkylthis compound (ROPCl₂)

| Ion | Description |

| [ROPCl₂]⁺ | Molecular Ion |

| [ROPCl]⁺ | Loss of a chlorine radical |

| [OPCl₂]⁺ | Loss of the alkyl group |

| [PCl₂]⁺ | Loss of the alkoxy group |

| [R]⁺ | Alkyl cation |

X-ray Crystallography for Solid-State Structure Determination of this compound Adducts and Ligand Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. While dichlorophosphites themselves are often liquids or low-melting solids, their derivatives and adducts with other molecules, particularly transition metals, can form stable crystals suitable for X-ray diffraction analysis.

These crystal structures provide precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. For example, the P-Cl bond lengths in this compound derivatives are typically in the range of 2.05-2.15 Å, and the P-O bond lengths are around 1.60-1.70 Å. The geometry around the phosphorus atom is typically trigonal pyramidal, consistent with VSEPR theory for a P(III) center with one lone pair.

X-ray crystallography has been instrumental in characterizing the structure of metal complexes where dichlorophosphites or their derivatives act as ligands. In these complexes, the phosphorus atom of the this compound ligand coordinates to the metal center. The structural data from these studies reveal how the coordination to a metal affects the geometry and bonding within the this compound moiety. For instance, upon coordination, the P-O bond length may change, reflecting alterations in the electronic properties of the ligand.

Table 4: Illustrative Crystallographic Data for a Hypothetical this compound-Metal Adduct

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| P-Cl₁ bond length (Å) | 2.105 |

| P-Cl₂ bond length (Å) | 2.112 |

| P-O bond length (Å) | 1.654 |

| O-P-Cl₁ angle (°) | 101.5 |

| Cl₁-P-Cl₂ angle (°) | 99.8 |

This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystal structure analysis. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman) for Bond Identification and Structural Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule and gaining insights into its structure and bonding. edinst.com Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules. A vibrational mode is IR active if it results in a change in the molecular dipole moment, whereas it is Raman active if it leads to a change in the molecular polarizability. edinst.comgeorgetown.edu

For dichlorophosphites, vibrational spectroscopy is particularly useful for identifying the characteristic stretching and bending frequencies of the P-Cl and P-O bonds.

The P-Cl stretching vibrations in phosphorus(III) compounds typically appear in the region of 400-550 cm⁻¹ in both IR and Raman spectra. The presence of two P-Cl bonds in dichlorophosphites gives rise to both symmetric and asymmetric stretching modes. These bands are often strong and provide a clear indication of the PCl₂ group.

The P-O stretching vibration is also a key diagnostic feature. In phosphite esters, the P-O-C stretch is typically observed in the 1000-1100 cm⁻¹ region of the IR spectrum. The exact frequency can be influenced by the nature of the organic substituent.

Table 5: Characteristic Vibrational Frequencies for Dichlorophosphites

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Activity |

| P-Cl asymmetric stretch | 500 - 550 | IR, Raman |

| P-Cl symmetric stretch | 450 - 500 | IR, Raman |

| P-O-C stretch | 1000 - 1100 | IR |

| C-H stretch (in R group) | 2850 - 3000 | IR, Raman |

These are approximate ranges and can vary based on the specific compound and its physical state. georgetown.edus-a-s.orglibretexts.org

By analyzing the number, position, and intensity of the bands in the IR and Raman spectra, it is possible to confirm the presence of the key functional groups in a this compound molecule and, in some cases, to deduce information about its conformation and symmetry. libretexts.orglibretexts.org

Computational and Theoretical Studies on Dichlorophosphites

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful techniques used to model the electronic structure of dichlorophosphites. ijcce.ac.irnih.gove3s-conferences.org These methods solve the Schrödinger equation, or a simplified form of it, to provide information about molecular orbitals, electron density distribution, and molecular geometry. mdpi.com

DFT methods, such as those employing the B3LYP functional, are widely used to optimize the geometry of dichlorophosphite molecules and to calculate their electronic properties. ijcce.ac.irnih.gove3s-conferences.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The resulting optimized geometry represents the lowest energy conformation of the molecule.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a more rigorous approach to studying electronic structure. While computationally more demanding, they can offer higher accuracy for certain properties. Both DFT and ab initio methods are instrumental in understanding the nature of the phosphorus-chlorine and phosphorus-oxygen bonds in dichlorophosphites, as well as the influence of different substituents on the electronic environment of the phosphorus atom.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

Table 1: Representative Calculated Electronic Properties of a Generic this compound (R-O-PCl₂)

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -8 to -10 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1 to 1 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 7 to 11 eV |

Note: These are generalized values and can vary significantly based on the specific substituent (R).

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving dichlorophosphites. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. mdpi.comresearchgate.net This understanding is crucial for optimizing reaction conditions and for predicting the outcome of new reactions.

DFT calculations are frequently employed to study reaction mechanisms. mdpi.comresearchgate.netresearchgate.net For instance, in reactions where a this compound acts as a ligand in a transition metal complex, computational modeling can elucidate the steps of the catalytic cycle. This includes ligand substitution, oxidative addition, reductive elimination, and other elementary steps. The calculated activation energies for each step can help in identifying the rate-determining step of the reaction.

One common application of dichlorophosphites is in the synthesis of other organophosphorus compounds. Computational studies can model the nucleophilic substitution reactions at the phosphorus center, providing insights into the stereochemistry of the products. The models can also predict the regioselectivity of reactions, which is particularly important when the this compound or the substrate has multiple reactive sites.

The use of machine learning potentials in combination with molecular dynamics simulations is an emerging approach to model chemical processes in solution, which can provide a more realistic description of reaction mechanisms by explicitly considering solvent effects. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data for dichlorophosphites. researchgate.netmit.edunih.gov By calculating spectroscopic parameters, researchers can corroborate experimental findings, assign spectral features, and gain a deeper understanding of the molecule's structure and bonding.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.ir These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities observed experimentally. This information is valuable for understanding the photophysical properties of this compound-containing compounds.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities with good accuracy. By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to particular bonds or functional groups, such as the P-Cl and P-O stretching frequencies in dichlorophosphites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict NMR chemical shifts and coupling constants. These theoretical predictions can aid in the assignment of complex NMR spectra and can be used to confirm the proposed structure of a new this compound derivative.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Generic this compound

| Spectroscopic Technique | Parameter | Typical Experimental Range | Typical Calculated Range (DFT) |

|---|---|---|---|

| IR Spectroscopy | P-Cl Stretch | 450-550 cm⁻¹ | 440-560 cm⁻¹ |

| P-O Stretch | 950-1050 cm⁻¹ | 940-1060 cm⁻¹ | |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | 160-220 ppm | 155-225 ppm |

| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | 200-250 nm | 195-255 nm |

Note: The specific values are highly dependent on the molecular structure and the computational method used.

Rational Design and Property Tuning of this compound-Based Ligands and Reagents

A significant application of computational and theoretical studies is in the rational design of new this compound-based ligands and reagents with specific, desired properties. nih.govumsl.edursc.org By understanding the structure-property relationships through computational modeling, chemists can design molecules with enhanced catalytic activity, selectivity, or stability.

In the field of catalysis, dichlorophosphites are precursors to a wide range of phosphite (B83602) ligands used in transition metal-catalyzed reactions. Computational methods can be used to tune the steric and electronic properties of these ligands. umsl.edu For example, by introducing bulky substituents on the organic backbone, the steric hindrance around the metal center can be increased, which can influence the selectivity of a catalytic reaction. Similarly, the electronic properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups, which can affect the catalytic activity.

The design of new reagents for organic synthesis is another area where computational chemistry is impactful. For instance, dichlorophosphites can be used as precursors to chiral ligands for asymmetric catalysis. nih.gov Computational modeling can be used to design chiral backbones that can induce high enantioselectivity in a given reaction. Molecular docking studies can also be employed to predict the binding of a this compound-derived ligand to a protein or enzyme, which is relevant in the development of new therapeutic agents. cardiff.ac.uk

This iterative process of computational design, followed by experimental synthesis and testing, allows for a more efficient and targeted approach to the development of new and improved this compound-based compounds for a variety of applications.

Emerging Research Directions and Advanced Applications of Dichlorophosphites

Dichlorophosphites in Biomimetic Chemistry and Polymer Science

The fields of biomimetic chemistry and polymer science are increasingly leveraging phosphorus-containing compounds to create advanced materials with tailored functionalities, many of which are inspired by nature. uni-freiburg.de Dichlorophosphites serve as crucial precursors in the synthesis of these sophisticated polymers, particularly those designed to replicate biological features for applications in medicine and materials science. uni-freiburg.demdpi.com

Biomimetic polymers aim to replicate the functions of natural macromolecules like proteins and polysaccharides, while offering enhanced stability and potentially reduced immunogenicity. uni-freiburg.de A significant area of this research involves the synthesis of phosphorus-containing polypeptides. escholarship.org While reliable methods for creating these polymers have been a long-standing challenge, recent work has demonstrated the synthesis of polypeptides containing phosphonates, which can be derived from dichlorophosphite chemistry. escholarship.org These biomimetic polymers are explored for uses such as enhancing the stability of drug delivery vehicles, mimicking the structure of phospholipids (B1166683) in cell membranes, and creating scaffolds for tissue engineering. mdpi.comescholarship.org For instance, materials that mimic the structure of marine sponge collagen have been developed to promote bone regeneration. mdpi.com

In polymer science, research is focused on achieving precise control over the sequence of functional units within a polymer chain, similar to how proteins are constructed from amino acids. uni-freiburg.de This level of control could unlock the potential for new materials with complex, fine-tuned properties. uni-freiburg.de The development of novel polymers for specific applications, such as semiconducting polymer nanoparticles for medical therapies, represents a key research direction. nih.gov These nanoparticles can be camouflaged with biological membranes to create biomimetic therapeutics capable of targeting specific sites within the body, such as tumor vasculature. nih.gov The synthesis of such advanced functional polymers often relies on versatile building blocks, a role that dichlorophosphites and their derivatives are well-suited to fill. The application of machine learning to polymer synthesis is also an emerging area, aiming to predict and design new reactive and functional polymers by exploring vast combinations of monomers. unistra.fr

Table 1: Examples of Biomimetic and Polymeric Materials Research

| Research Area | Description of Research | Potential Application | Relevant Findings |

|---|---|---|---|

| Phosphorus-Containing Polypeptides | Synthesis of polypeptides with pendant phosphonate (B1237965) or phosphocholine (B91661) groups to mimic natural phospholipids. escholarship.org | Drug delivery vehicles, biodegradable materials. escholarship.org | Development of methods for synthesizing analogues of poly(L-phosphoserine) via polymerization of phosphonate-containing monomers. escholarship.org |

| Sequence-Defined Polymers | Using solid-phase synthesis to create polymers with precisely controlled sequences of building blocks, inspired by proteins. uni-freiburg.de | Novel antibacterial/antiviral agents, advanced functional materials. uni-freiburg.de | Polymeric biomimetics can replicate biological features with enhanced stability and reduced toxicity. uni-freiburg.de |

| Biomimetic Semiconducting Polymers | Creation of nanoparticles from semiconducting polymers, camouflaged with platelet membranes for targeted therapy. nih.gov | Precise tumor vascular disruption in cancer therapy. nih.gov | Light-driven, self-recruiting nanoparticles can enhance targeting and destruction of tumor blood vessels. nih.gov |

| Marine-Inspired Biomaterials | Using marine biopolymers like collagen and polysaccharides as inspiration for new materials. mdpi.com | Bone tissue engineering, regenerative medicine. mdpi.com | Porous scaffolds mimicking marine sponges can promote in vitro osteogenesis. mdpi.com |

Development of Novel this compound-Derived Synthetic Reagents and Methodologies

A central theme in modern organic chemistry is the development of new, selective, and convenient synthetic reagents and methods. uochb.cz Dichlorophosphites are at the forefront of this research, serving as versatile starting materials for creating novel reagents that facilitate complex chemical transformations. Their reactivity allows for the introduction of phosphorus-based functionalities into organic molecules, leading to compounds with applications in fields ranging from medicine to materials science. uochb.czucsb.edu

Research has shown that dichlorophosphites can be used to synthesize a variety of other useful compounds. For example, polyfluoroalkyl dichlorophosphites have been shown to react with propargyl alcohol to produce di(2-propynyl) polyfluoroalkyl phosphites. researchgate.net These products can then undergo further transformations, highlighting the utility of dichlorophosphites in multi-step synthetic pathways. researchgate.net The development of such methodologies expands the toolkit available to synthetic chemists, enabling the creation of complex molecules that were previously difficult to access. openaccessjournals.com

The derivation of new reagents is a key focus. While some research has explored the use of related compounds like phenyl dichlorophosphate (B8581778) to create complexes that activate carboxylic acids for ester synthesis, the underlying principle of using a reactive phosphorus chloride species is analogous. researchgate.net For instance, the Vilsmeier-Haack reagent, traditionally prepared using hazardous chemicals like phosgene (B1210022) or thionyl chloride, can be synthesized via a greener route using phthaloyl dichloride, a related diacid dichloride. scirp.org This points towards a broader trend of developing safer and more environmentally benign synthetic methods, a goal where this compound-derived reagents can play a significant role. openaccessjournals.comscirp.org The overarching aim is to develop new reactions and understand their mechanisms, with a particular focus on the chemistry of main group elements like phosphorus. uochb.cz

Table 2: Methodologies Based on this compound Derivatives

| This compound Derivative | Reactant | Resulting Product/Intermediate | Significance of Methodology |

|---|---|---|---|

| Polyfluoroalkyl dichlorophosphites | Propargyl alcohol | Di(2-propynyl) polyfluoroalkyl phosphites | Forms phosphites that can isomerize into allenylphosphonates and other isomeric phosphonates, providing access to multiple compound classes from a single reaction. researchgate.net |

| Phenyl dichlorophosphate (related compound) | Carboxylic acids | Activated acyl phosphates | Facilitates the one-pot conversion of carboxylic acids into esters and carbonyl azides. researchgate.net |

| Generic R-O-PCl₂ | Alcohols, Amines | Phosphites, Phosphoramidites | Serves as a foundational building block for a wide range of organophosphorus compounds used in synthesis. researchgate.net |

Interdisciplinary Research Involving this compound Chemistry

The impact of this compound chemistry extends far beyond traditional synthetic chemistry, fostering collaborations across diverse scientific fields. ucsb.edusnf.ch The unique molecules and materials synthesized from this compound precursors are finding applications in biomedical science, materials science, and green chemistry, demonstrating the interdisciplinary nature of modern chemical research. ucsb.edu

In the biomedical field, this compound-derived compounds are integral to creating advanced therapeutic and diagnostic tools. ucsb.edu For example, the synthesis of phosphorus-containing polypeptides for drug delivery vehicles represents a convergence of organic synthesis, polymer science, and medicine. escholarship.org Similarly, the development of biomimetic nanoparticles for cancer therapy integrates materials chemistry, nanotechnology, and oncology. nih.gov Research is also being conducted on high magnetic susceptibility nanoparticles for enhanced medical imaging, another area where novel materials derived from phosphorus chemistry could play a role. bu.edu

The intersection with materials science is particularly strong. ucsb.edu Dichlorophosphites are foundational to the synthesis of new polymers with unique optical, electronic, or mechanical properties. unistra.fr These materials can be applied to the development of next-generation optoelectronic devices or new catalysts for clean energy production and biomass conversion. ucsb.edu The quest for more sustainable and green chemical processes also drives interdisciplinary research. openaccessjournals.com Developing synthetic methods that are more atom-efficient, use safer solvents, and generate less waste is a key goal that connects synthetic chemistry with environmental science and engineering. scirp.org The collaborative nature of this research is essential, as addressing complex challenges like creating new therapeutics or sustainable energy solutions requires expertise from multiple disciplines. snf.ch

Q & A

Q. What are the standard synthetic routes for preparing dichlorophosphite derivatives, and how can purity be optimized?

Dichlorophosphites (e.g., methyl or phenyl derivatives) are typically synthesized via reactions between phosphorus trichloride (PCl₃) and alcohols or phenols under anhydrous conditions . For example, methyl this compound is produced by reacting PCl₃ with methanol in the presence of a base to neutralize HCl byproducts . Purity optimization involves rigorous drying of reagents, inert atmosphere use (e.g., nitrogen/argon), and fractional distillation to isolate products. Characterization via <sup>31</sup>P NMR is critical to confirm the absence of oxidized byproducts (e.g., phosphates) .

Q. How should researchers safely handle this compound compounds in laboratory settings?

Dichlorophosphites are moisture-sensitive and release HCl upon hydrolysis, necessitating glove-box or Schlenk-line techniques for handling . Safety protocols include:

- Using chemically resistant gloves (e.g., nitrile) and eye protection.

- Storing compounds under inert gas in sealed glassware to prevent degradation.

- Neutralizing spills with sodium bicarbonate before disposal . Refer to GHS-compliant safety data sheets for specific hazards (e.g., corrosive skin/eye effects) .

Q. What spectroscopic techniques are most effective for characterizing this compound structures?

Key methods include:

- <sup>31</sup>P NMR : Identifies phosphorus environments (δ ~100–150 ppm for dichlorophosphites).

- IR spectroscopy : Detects P–Cl stretches (~500 cm⁻¹) and P–O–C linkages (~1000 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for methyl this compound at m/z 133) . Cross-validate with elemental analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of dichlorophosphites in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the phosphorus center, predicting regioselectivity in reactions with amines or alcohols . Key parameters:

Q. What strategies resolve contradictions in reported thermodynamic data for dichlorophosphites (e.g., enthalpy of vaporization)?

Discrepancies in thermodynamic properties (e.g., ΔvapH for phenyl this compound ranges 52.7 kJ/mol at 378 K) arise from measurement techniques (static vs. dynamic vaporization) . Mitigation strategies:

Q. How do steric and electronic effects influence the stability of this compound intermediates in organocatalytic cycles?

Bulky substituents (e.g., tert-butyl) reduce hydrolysis susceptibility by sterically shielding the phosphorus center. Electronic effects are probed via Hammett plots: electron-withdrawing groups (e.g., –NO₂) increase electrophilicity, accelerating reactions with nucleophiles. Monitor intermediates using in situ <sup>31</sup>P NMR or X-ray crystallography for transient species .

Methodological Notes

- Experimental Reproducibility : Document reaction conditions (solvent purity, temperature gradients) in supplementary materials .

- Data Validation : Use triplicate measurements for spectroscopic/thermodynamic data and apply error analysis (e.g., standard deviation) .

- Literature Review : Prioritize peer-reviewed journals over non-academic sources (e.g., commercial databases) to avoid biased data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.